molecular formula C20H20O4 B12792780 Teretifolione B CAS No. 57309-85-0

Teretifolione B

Cat. No.: B12792780
CAS No.: 57309-85-0
M. Wt: 324.4 g/mol
InChI Key: ULIRHDIBWMJFFC-HXUWFJFHSA-N
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Description

Teretifolione B is a naturally occurring angular pyranonaphthoquinone compound isolated from plants of the genus Conospermum. This compound is notable for its unique structure and significant biological activities, including anti-human immunodeficiency virus properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Teretifolione B involves several key steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may alter its quinone structure.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Various substitution reactions can be performed on the aromatic rings of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Teretifolione B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Teretifolione B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Teretifolione B is part of a class of compounds known as pyranonaphthoquinones. Similar compounds include:

Uniqueness: this compound is unique due to its angular structure and significant anti-human immunodeficiency virus activity. Its ability to form complex derivatives like conocurvone further highlights its versatility and importance in scientific research .

Properties

CAS No.

57309-85-0

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(3R)-7-hydroxy-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-9,10-dione

InChI

InChI=1S/C20H20O4/c1-12(2)5-4-9-20(3)10-8-14-17(24-20)7-6-13-15(21)11-16(22)19(23)18(13)14/h5-8,10-11,21H,4,9H2,1-3H3/t20-/m1/s1

InChI Key

ULIRHDIBWMJFFC-HXUWFJFHSA-N

Isomeric SMILES

CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C

Origin of Product

United States

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